molecular formula C19H22N2O3S B12939237 N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide CAS No. 919490-51-0

N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide

Cat. No.: B12939237
CAS No.: 919490-51-0
M. Wt: 358.5 g/mol
InChI Key: AKTITMHPOKXAQN-UHFFFAOYSA-N
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Description

N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an indole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the indole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in the development of new drugs.

    Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Butyl-1H-indol-5-YL)-4-chlorobenzenesulfonamide: Similar structure with a chlorine atom instead of a methoxy group.

    N-(2-Butyl-1H-indol-5-YL)-4-nitrobenzenesulfonamide: Contains a nitro group instead of a methoxy group.

Uniqueness

N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents.

Properties

CAS No.

919490-51-0

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-(2-butyl-1H-indol-5-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-3-4-5-15-12-14-13-16(6-11-19(14)20-15)21-25(22,23)18-9-7-17(24-2)8-10-18/h6-13,20-21H,3-5H2,1-2H3

InChI Key

AKTITMHPOKXAQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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